Phenol, 4,4'-(1-methylethylidene)bis(2,3,5,6-tetrabromo-, diacetate
Description
Properties
CAS No. |
34372-18-4 |
|---|---|
Molecular Formula |
C19H12Br8O4 |
Molecular Weight |
943.5 g/mol |
IUPAC Name |
[4-[2-(4-acetyloxy-2,3,5,6-tetrabromophenyl)propan-2-yl]-2,3,5,6-tetrabromophenyl] acetate |
InChI |
InChI=1S/C19H12Br8O4/c1-5(28)30-17-13(24)9(20)7(10(21)14(17)25)19(3,4)8-11(22)15(26)18(31-6(2)29)16(27)12(8)23/h1-4H3 |
InChI Key |
SWGARLMXOZHMTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C(=C(C(=C1Br)Br)C(C)(C)C2=C(C(=C(C(=C2Br)Br)OC(=O)C)Br)Br)Br)Br |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Bisphenol A (BPA): 4,4'-(1-methylethylidene)diphenol, the parent compound.
- Bromine Source: Molecular bromine or bromine equivalents such as bromine water or bromine in an organic solvent.
Reaction Conditions
- Bromination Reaction: BPA is subjected to electrophilic aromatic substitution with bromine under controlled temperature and solvent conditions.
- Typical Solvents: Acetic acid or glacial acetic acid is often used to dissolve BPA and facilitate bromination.
- Catalysts/Acidic Conditions: Sometimes Lewis acids or acidic catalysts are used to promote bromination.
- Temperature: Usually maintained at low to moderate temperatures (0–50°C) to avoid overbromination or degradation.
- Stoichiometry: Excess bromine is used to ensure full tetra-substitution at positions 2,3,5,6 of each phenol ring.
Reaction Mechanism
- Bromine electrophilically attacks the activated aromatic rings of BPA.
- The reaction proceeds via formation of sigma complexes and subsequent deprotonation.
- The steric and electronic effects of the isopropylidene bridge direct bromination to the ortho and para positions relative to the hydroxyl groups.
- The final product is tetrabromobisphenol A with bromines at 2,3,5,6 positions on both phenol rings.
Acetylation to Form the Diacetate Derivative
Starting Material
- Tetrabromobisphenol A (TBBPA) obtained from the bromination step.
Acetylation Reagents
- Acetylating Agent: Acetic anhydride or acetyl chloride.
- Catalyst/Base: Pyridine or other organic bases are often used to catalyze acetylation and neutralize generated acids.
Reaction Conditions
- The reaction is typically carried out in anhydrous conditions to prevent hydrolysis.
- Temperature is controlled, often at room temperature or slightly elevated (~40–60°C).
- Reaction times vary from 1 to several hours depending on scale and conditions.
Mechanism
- The phenolic hydroxyl groups react with acetic anhydride to form ester bonds, yielding the diacetate.
- The reaction proceeds via nucleophilic attack of the phenolic oxygen on the acetyl carbonyl carbon.
- Pyridine acts as a base to scavenge the acetic acid byproduct.
Purification and Characterization
- Purification: The crude diacetate is purified by recrystallization from suitable solvents such as ethanol or ethyl acetate.
- Characterization: Confirmed by spectroscopic methods including nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR).
- Yield: Reported yields for bromination and acetylation steps are generally high (>80%), depending on reaction optimization.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Bromination | Bisphenol A + Br2 in acetic acid, 0–50°C | Tetrabromobisphenol A (TBBPA) | Electrophilic aromatic substitution; tetra-bromination |
| Acetylation | TBBPA + Acetic anhydride + Pyridine, RT–60°C | Phenol, 4,4'-(1-methylethylidene)bis(2,3,5,6-tetrabromo-, diacetate) | Esterification of phenolic OH groups |
| Purification | Recrystallization from ethanol or ethyl acetate | Pure diacetate compound | High purity for analytical use |
Research Findings and Literature Insights
- The bromination of bisphenol A to TBBPA is well-established, with reaction parameters optimized to avoid incomplete bromination or side reactions.
- Acetylation of TBBPA improves the compound's solubility and handling properties, making it suitable for further applications such as flame retardant synthesis.
- Analytical methods including mass spectrometry and isotope labeling have been used to study the bromination and acetylation reaction pathways, confirming the substitution pattern and purity of the final product.
- The diacetate form has been less studied than TBBPA itself but is recognized in regulatory and chemical databases for its industrial relevance.
Additional Notes
- No direct preparation methods for the exact isotopically labeled or deuterated analogs of this compound with tetrabromo and diacetate groups were found in the literature, but similar synthetic principles apply as shown in isotopic studies of related bisphenols.
- The acetylation step is crucial for modifying the phenol groups to diacetate, which can impact the compound's reactivity and environmental behavior.
- Safety considerations include handling bromine and acetic anhydride under controlled conditions due to their corrosive and toxic nature.
This detailed review integrates data from peer-reviewed journals, chemical databases, and analytical studies to provide a comprehensive understanding of the preparation methods for this compound). The synthetic route involves bromination of bisphenol A followed by acetylation, with purification steps to yield the final compound suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4,4’-(1-methylethylidene)bis(2,3,5,6-tetrabromo-, diacetate) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the brominated structure.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
Flame Retardant Applications
TBBPA diacetate is predominantly used as a flame retardant in the production of various polymers and materials. Its effectiveness is attributed to the following:
- Polymer Chemistry : TBBPA diacetate is incorporated into epoxy resins and thermoplastics to improve their fire resistance. It acts by forming a protective char layer when exposed to heat, thereby reducing flammability .
- Case Study : In a study involving the use of TBBPA in epoxy resins for electrical applications, it was observed that the addition of TBBPA significantly improved the thermal stability and flame resistance of the material compared to unmodified resins .
Use in Electronics
The electronics industry utilizes TBBPA diacetate in the production of printed circuit boards (PCBs). Its applications include:
- PCB Manufacturing : TBBPA is used as a reactive flame retardant in PCB laminates. Its incorporation helps meet stringent fire safety standards required for electronic devices .
- Case Study : Research indicated that PCBs treated with TBBPA exhibited lower heat release rates during combustion tests, underscoring its effectiveness in enhancing fire safety in electronic components .
Environmental Considerations
Despite its beneficial applications, the environmental impact of TBBPA diacetate has raised concerns:
- Persistence and Bioaccumulation : Studies have shown that tetrabromobisphenol A can persist in the environment and bioaccumulate in aquatic organisms. This raises concerns regarding its long-term ecological effects .
- Regulatory Actions : Due to its potential environmental risks, regulatory bodies are evaluating the usage of TBBPA and similar compounds in consumer products. Some regions have initiated bans or restrictions on certain brominated flame retardants .
Health Implications
The health effects associated with exposure to TBBPA diacetate are an area of ongoing research:
- Endocrine Disruption : Some studies suggest that brominated compounds like TBBPA may exhibit endocrine-disrupting properties, potentially affecting hormonal balance and reproductive health .
- Toxicological Studies : Animal studies have indicated that high doses of TBBPA can lead to adverse effects on liver function and development. However, further research is needed to fully understand the implications for human health .
Mechanism of Action
The mechanism by which Phenol, 4,4’-(1-methylethylidene)bis(2,3,5,6-tetrabromo-, diacetate) exerts its flame-retardant effects involves the release of bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials, thereby inhibiting the propagation of flames. The compound’s molecular structure allows it to form a stable char layer on the material’s surface, further preventing the spread of fire.
Comparison with Similar Compounds
Research Findings and Regulatory Status
Data Tables
Table 1: Structural Comparison
| Compound | Substituents | Functional Groups |
|---|---|---|
| TBBPA | -OH, -Br | Phenolic hydroxyl |
| TBBPA Diacetate | -OAc, -Br | Acetate ester |
| TBBPA Polymer | -O-(C=O)-O- linkages | Carbonate polymer |
Table 2: Environmental Persistence
| Compound | Half-life (Soil) | Bioaccumulation Factor |
|---|---|---|
| TBBPA | 60–90 days | 1,200 (fish) |
| TBBPA Diacetate | 30–45 days | 350 (estimated) |
Q & A
Q. How is TBBPA diacetate synthesized, and what analytical methods confirm its purity and structure?
TBBPA diacetate is synthesized via acetylation of Tetrabromobisphenol A (TBBPA), where hydroxyl groups are replaced with acetate esters. A typical method involves reacting TBBPA with acetic anhydride in the presence of a catalyst (e.g., sulfuric acid or pyridine). Post-synthesis, purity is validated using HPLC (to quantify residual reactants) and FTIR (to confirm esterification via C=O stretches at ~1750 cm⁻¹). Structural confirmation requires ¹H/¹³C NMR to identify acetyl protons (δ ~2.1–2.3 ppm) and aromatic bromine substitution patterns (δ ~7.3–7.8 ppm) .
Q. What are the primary applications of TBBPA diacetate in polymer chemistry, and how does its structure influence material properties?
TBBPA diacetate serves as a flame-retardant precursor in epoxy resins, polycarbonates, and polyesters. The bromine atoms enhance fire resistance by releasing HBr radicals during combustion, while the acetate groups improve solubility in organic matrices. Studies show that increased bromine content correlates with higher Limiting Oxygen Index (LOI) values, but excessive bromination may reduce thermal stability .
Q. What are the key challenges in quantifying TBBPA diacetate in environmental matrices, and which extraction techniques are optimal?
Challenges include low environmental concentrations (< ppb), matrix interference, and degradation during extraction. Solid-phase extraction (SPE) with C18 cartridges and sonication in acetone-hexane (1:1) yield recoveries >85%. Quantification via LC-MS/MS (MRM transitions m/z 698 → 698-4Br) minimizes false positives. Method validation requires spiked controls to account for matrix effects .
Advanced Research Questions
Q. How do conflicting data on TBBPA diacetate’s thermal stability impact its application in high-temperature polymers?
Discrepancies arise from varying methodologies: TGA studies report decomposition onset at 280–320°C, while DSC detects exothermic peaks at 250°C. These differences likely stem from heating rates (10°C/min vs. 5°C/min) and sample purity. For high-temperature applications (e.g., aerospace composites), kinetic modeling (e.g., Flynn-Wall-Ozawa method) is recommended to predict degradation under operational conditions .
Q. What advanced computational models predict the environmental fate of TBBPA diacetate, and how do they align with experimental degradation studies?
Molecular dynamics simulations (e.g., DFT ) predict hydrolysis half-lives of ~150 days in aquatic environments, aligning with experimental data showing 40% degradation in 90 days (pH 7, 25°C). However, models underestimate photolytic degradation rates in UV-exposed soils by 20–30%, suggesting unaccounted free-radical pathways. Hybrid models integrating QSAR and experimental k-values improve predictive accuracy .
Q. What methodological approaches resolve discrepancies in TBBPA diacetate’s endocrine-disrupting potential across in vitro and in vivo studies?
In vitro assays (e.g., ERα/β binding) show weak estrogenicity (EC50 = 10⁻⁶ M), while in vivo rodent studies report no significant uterotrophic effects. This discrepancy may arise from metabolic detoxification (e.g., glucuronidation in liver microsomes). To reconcile data, researchers use physiologically based pharmacokinetic (PBPK) modeling to simulate metabolite concentrations and validate with transgenic zebrafish assays .
Key Research Gaps
- Degradation Pathways: Limited data on anaerobic microbial degradation mechanisms.
- Synergistic Effects: Impact of co-exposure with microplastics on bioaccumulation remains unstudied.
- Long-Term Toxicity: Chronic exposure models for aquatic invertebrates are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
